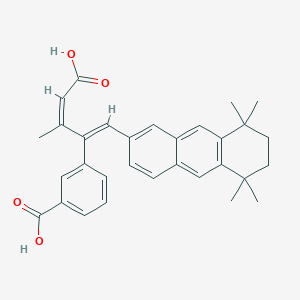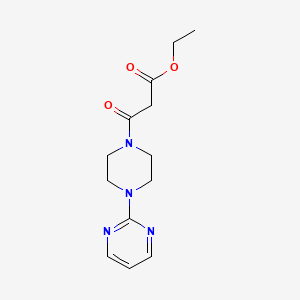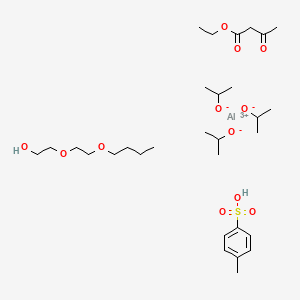
Aluminum;2-(2-butoxyethoxy)ethanol;ethyl 3-oxobutanoate;4-methylbenzenesulfonic acid;propan-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 3-oxo-, ethyl ester, reaction products with aluminum isopropoxide, 2-(2-butoxyethoxy)ethanol, and p-toluenesulfonic acid is a complex chemical compound. This compound is formed through the reaction of butanoic acid, 3-oxo-, ethyl ester with aluminum isopropoxide, 2-(2-butoxyethoxy)ethanol, and p-toluenesulfonic acid. It is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 3-oxo-, ethyl ester, reaction products with aluminum isopropoxide, 2-(2-butoxyethoxy)ethanol, and p-toluenesulfonic acid involves several steps:
Reaction of Butanoic Acid, 3-oxo-, Ethyl Ester with Aluminum Isopropoxide: This step involves the reaction of butanoic acid, 3-oxo-, ethyl ester with aluminum isopropoxide under controlled conditions to form an intermediate product.
Addition of 2-(2-butoxyethoxy)ethanol: The intermediate product is then reacted with 2-(2-butoxyethoxy)ethanol to form a more complex intermediate.
Reaction with p-Toluenesulfonic Acid: Finally, the complex intermediate is reacted with p-toluenesulfonic acid to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large reactors under controlled temperature and pressure conditions. The reactions are monitored to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: It can also undergo reduction reactions, where it reacts with reducing agents to form reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reactions: These reactions often require catalysts such as acids or bases to proceed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Butanoic acid, 3-oxo-, ethyl ester, reaction products with aluminum isopropoxide, 2-(2-butoxyethoxy)ethanol, and p-toluenesulfonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound interacts with specific enzymes and proteins, altering their activity.
Pathways Involved: It can modulate various biochemical pathways, including those involved in metabolism and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Butanoic Acid, 2-methyl-3-oxo-, Ethyl Ester: This compound has a similar structure but differs in the position of the methyl group.
Ethyl Acetoacetate: Another similar compound, which is used in similar applications but has different reactivity.
Uniqueness
Butanoic acid, 3-oxo-, ethyl ester, reaction products with aluminum isopropoxide, 2-(2-butoxyethoxy)ethanol, and p-toluenesulfonic acid is unique due to its specific combination of reactants, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized industrial and research applications.
Properties
Molecular Formula |
C30H57AlO12S |
|---|---|
Molecular Weight |
668.8 g/mol |
IUPAC Name |
aluminum;2-(2-butoxyethoxy)ethanol;ethyl 3-oxobutanoate;4-methylbenzenesulfonic acid;propan-2-olate |
InChI |
InChI=1S/C8H18O3.C7H8O3S.C6H10O3.3C3H7O.Al/c1-2-3-5-10-7-8-11-6-4-9;1-6-2-4-7(5-3-6)11(8,9)10;1-3-9-6(8)4-5(2)7;3*1-3(2)4;/h9H,2-8H2,1H3;2-5H,1H3,(H,8,9,10);3-4H2,1-2H3;3*3H,1-2H3;/q;;;3*-1;+3 |
InChI Key |
SVVRQPPKNHWPJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOCCO.CCOC(=O)CC(=O)C.CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)[O-].CC(C)[O-].CC(C)[O-].[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


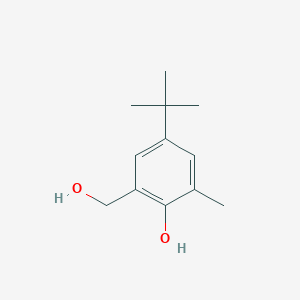
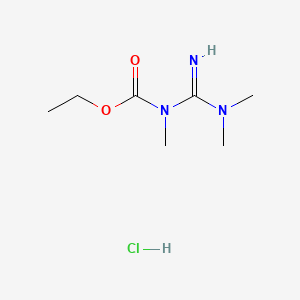

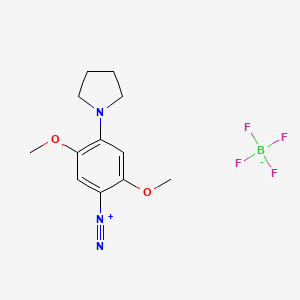
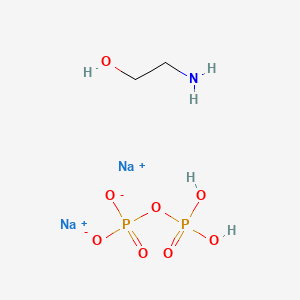
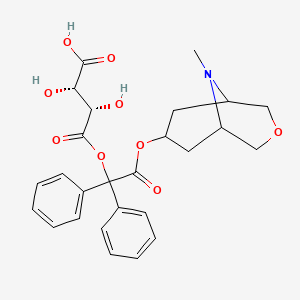
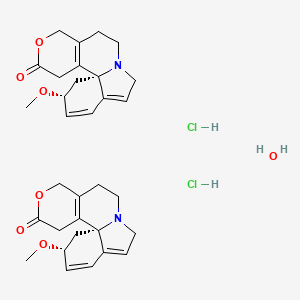
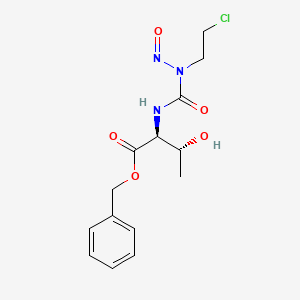

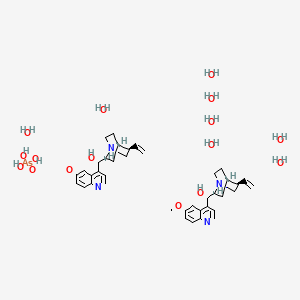
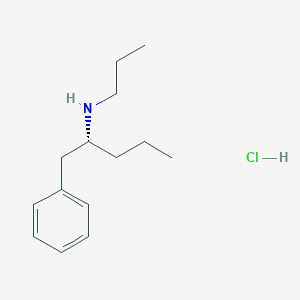
![2-[2-(2-hydroxyethylcarbamoyl)-4,6-dinitroanilino]ethyl methanesulfonate](/img/structure/B12776225.png)
